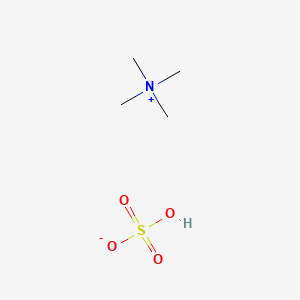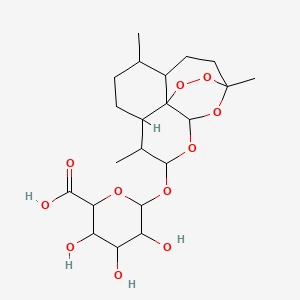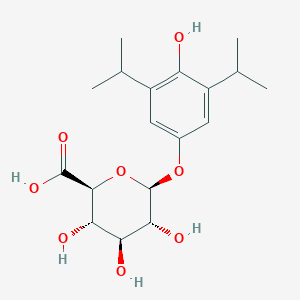
Cephalexin Hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cephalexin Hydrate, also known as cefalexin hydrate, is a first-generation cephalosporin antibiotic from the beta-lactam family . It is used to treat infections caused by bacteria, including upper respiratory infections, ear infections, skin infections, urinary tract infections, and bone infections . It works by fighting bacteria in your body . It is used to treat infections in adults and children who are at least 1 year old .
Synthesis Analysis
Cephalexin Hydrate is synthesized through a process that involves the proton transfer from carboxylic or sulfonic counterions to the Cephalexin molecules, resulting in salt formation . The same method was exploited for the synthesis of salts with a 1:1 stoichiometric ratio of Cephalexin and corresponding salt formers .Molecular Structure Analysis
Cephalexin Hydrate has a molecular formula of CHNOS and an average mass of 365.404 Da . It is a cephalosporin antibiotic used to study the effect of expression, binding, and inhibition of PBP3 and other penicillin-binding proteins (PBPs) on bacterial cell wall mucopeptide synthesis .Chemical Reactions Analysis
Cephalexin Hydrate undergoes degradation in almost all conditions . A total of six degradation products were generated in different stress conditions; these were identified and structures were proposed using LC–MS/MS .Physical And Chemical Properties Analysis
Cephalexin Hydrate absorbs energy from 31.5 to 121.9 °C (with dip temperature at 69.5 ± 7.6 °C, n = 6) to allow both bound and free water to evaporate . Its melting point and decomposition temperature have not been clearly defined .Wirkmechanismus
The mechanism of action of Cephalexin Hydrate resembles that of penicillin where it inhibits synthesis of the bacterial cell wall, its absence influences death as a result of bacterial lysis . It works by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis .
Safety and Hazards
Cephalexin Hydrate may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Eigenschaften
CAS-Nummer |
1212823-95-4 |
|---|---|
Produktname |
Cephalexin Hydrate |
Molekularformel |
C₁₆H₁₇N₃O₄S |
Molekulargewicht |
347.39 |
Synonyme |
(6R,7R)-7-[[(2R)-2-Amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; Alcephin; Alsporin; Cefablan; Cefadal; Cefadin; Taicelexin; Tepaxin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(1H-Indol-3-yl)methylidene]-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide](/img/structure/B1140690.png)
![Acetic acid;benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B1140691.png)



![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate](/img/structure/B1140703.png)



![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B1140709.png)

